Cas no 1341946-92-6 (4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione)

4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione
- EN300-1126542
- 1341946-92-6
- AKOS012037520
- CS-0290128
-
- インチ: 1S/C10H12O4S/c1-13-10(14-2)8(12)6-7(11)9-4-3-5-15-9/h3-5,10H,6H2,1-2H3
- InChIKey: RVYBFVCLHWYXEJ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(CC(C(OC)OC)=O)=O
計算された属性
- 精确分子量: 228.04563003g/mol
- 同位素质量: 228.04563003g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.8Ų
- XLogP3: 1.3
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126542-5g |
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione |
1341946-92-6 | 95% | 5g |
$1821.0 | 2023-10-26 | |
Enamine | EN300-1126542-2.5g |
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione |
1341946-92-6 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
Enamine | EN300-1126542-1.0g |
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione |
1341946-92-6 | 1g |
$785.0 | 2023-06-09 | ||
Enamine | EN300-1126542-10g |
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione |
1341946-92-6 | 95% | 10g |
$2701.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360798-50mg |
4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione |
1341946-92-6 | 98% | 50mg |
¥17820.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360798-500mg |
4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione |
1341946-92-6 | 98% | 500mg |
¥17643.00 | 2024-08-09 | |
Enamine | EN300-1126542-0.25g |
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione |
1341946-92-6 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1126542-0.1g |
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione |
1341946-92-6 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
Enamine | EN300-1126542-5.0g |
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione |
1341946-92-6 | 5g |
$2277.0 | 2023-06-09 | ||
Enamine | EN300-1126542-0.5g |
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione |
1341946-92-6 | 95% | 0.5g |
$603.0 | 2023-10-26 |
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dioneに関する追加情報
Introduction to 4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione (CAS No. 1341946-92-6)
4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1341946-92-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic diketone exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and material science. The compound’s molecular structure integrates a thiophene ring with a butane backbone, flanked by methoxy and carbonyl functional groups, which contribute to its diverse chemical reactivity and biological relevance.
The thiophen-2-yl moiety in the molecule imparts a distinct electronic and steric profile, making it a valuable scaffold for designing novel molecules with tailored properties. Thiophene derivatives are well-documented for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The presence of two carbonyl groups in the butane-1,3-dione segment enhances the compound’s potential as a building block for more complex structures via condensation or oxidation reactions.
Recent advancements in synthetic methodologies have enabled more efficient preparation of 4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione, allowing researchers to explore its pharmacokinetic and pharmacodynamic characteristics in greater detail. The compound’s ability to undergo selective functionalization makes it particularly interesting for drug discovery programs targeting neurological disorders and metabolic diseases. For instance, studies have suggested that derivatives of this class may interact with specific enzyme systems involved in neurotransmitter synthesis and degradation.
In the context of medicinal chemistry, the dimethoxy substituents play a crucial role in modulating the lipophilicity and solubility of the molecule, which are critical factors in determining its bioavailability. Researchers have leveraged computational modeling to predict how variations in these substituents could influence binding affinity to biological targets. Such insights are invaluable for optimizing lead compounds during the early stages of drug development.
The CAS No. 1341946-92-6 serves as a unique identifier for this compound, facilitating accurate referencing in scientific literature and patent filings. Its inclusion in databases such as Reaxys and SciFinder allows chemists worldwide to access experimental data, spectra, and synthetic routes associated with this molecule. This accessibility has accelerated collaborative efforts across academia and industry to explore new derivatives with enhanced therapeutic potential.
One of the most compelling aspects of 4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione is its versatility as an intermediate in organic synthesis. The diketone core can be reduced to form alcohols or further oxidized to yield carboxylic acids, providing multiple pathways for structural diversification. Additionally, the thiophene ring can undergo metal-catalyzed coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of aryl or vinyl groups for additional functionalization.
Current research is particularly focused on leveraging this compound’s scaffold to develop inhibitors targeting enzymes overexpressed in cancer cells. Preliminary studies have demonstrated that certain derivatives exhibit inhibitory activity against kinases and proteases implicated in tumor progression. The methoxy groups are thought to stabilize reactive intermediates during catalytic turnover, while the thiophene moiety enhances binding interactions through π-stacking or hydrogen bonding.
The synthesis of 4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione typically involves multi-step sequences starting from commercially available precursors like thiophene derivatives and dialkyl acetylenedicarboxylates. Advances in flow chemistry have recently enabled continuous production methods for this compound, improving scalability and reducing solvent waste. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.
In conclusion, 4,4-dimethoxy-1-(thiophen-2-yl)butane-1,3-dione (CAS No. 1341946-92-6) represents a promising candidate for further exploration in drug discovery and material science. Its unique structural features offer opportunities for designing molecules with tailored biological activities while adhering to green chemistry principles. As research continues to uncover new synthetic routes and pharmacological applications, this compound is poised to play an increasingly important role in next-generation therapeutics.
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